molecular formula C22H28Br2O4 B12298189 17-Desethynyl17-Dibromomethylaceto-norethindroneAcetate

17-Desethynyl17-Dibromomethylaceto-norethindroneAcetate

Cat. No.: B12298189
M. Wt: 516.3 g/mol
InChI Key: FXRCFNRZJNQXRW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 17-Desethynyl 17-Dibromomethylaceto-norethindrone Acetate involves several steps, starting with the preparation of the core structure, norethindrone. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

17-Desethynyl 17-Dibromomethylaceto-norethindrone Acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetic acid. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

17-Desethynyl 17-Dibromomethylaceto-norethindrone Acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound is utilized in studies involving hormone receptors and their interactions.

    Medicine: Research on this compound contributes to the development of new contraceptive agents and hormone therapies.

    Industry: It is used in the production of pharmaceuticals and biochemical reagents.

Mechanism of Action

The mechanism of action of 17-Desethynyl 17-Dibromomethylaceto-norethindrone Acetate involves its interaction with hormone receptors. The compound binds to specific receptors, modulating their activity and influencing various biological pathways. This interaction can lead to the inhibition of cytosolic sulfotransferases, which play a role in hormone metabolism.

Comparison with Similar Compounds

17-Desethynyl 17-Dibromomethylaceto-norethindrone Acetate is unique due to its specific bromination and acetylation pattern. Similar compounds include:

    Norethindrone: The parent compound, used in oral contraceptives.

    Ethynyl Estradiol: Another hormone used in combination with norethindrone in contraceptives.

    Levonorgestrel: A synthetic hormone with similar applications in contraception.

These compounds share structural similarities but differ in their specific functional groups and biological activities.

Properties

IUPAC Name

[17-(2,2-dibromoacetyl)-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28Br2O4/c1-12(25)28-22(19(27)20(23)24)10-8-18-17-5-3-13-11-14(26)4-6-15(13)16(17)7-9-21(18,22)2/h11,15-18,20H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRCFNRZJNQXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C(=O)C(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28Br2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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